molecular formula C10H17NO2 B13191236 tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B13191236
M. Wt: 183.25 g/mol
InChI Key: QZYZAYDMWHLJJT-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a high-value chemical intermediate designed for advanced organic synthesis and medicinal chemistry research. This compound features a partially saturated 2,3-dihydropyrrole (or pyrroline) core, which serves as a versatile scaffold for constructing a diverse range of nitrogen-containing heterocycles. The tert-butyl ester moiety is a widely employed protecting group for carboxylic acids, offering stability under a variety of reaction conditions and enabling selective deprotection under mild acidic conditions to access the free carboxylic acid for further derivatization. The pyrrole and dihydropyrrole heterocycles are privileged structures in drug discovery, found in numerous natural products and successful pharmaceuticals . Researchers utilize this specific ester derivative as a key building block in the synthesis of more complex pyrrole-3-carboxylic acid derivatives. These structures are of significant interest due to their presence in compounds with documented biological activities, including antibacterial and antimalarial properties . The reactivity of the dihydropyrrole ring allows for functionalization at various positions or its use as a precursor to fully aromatic pyrroles, making it an indispensable tool for chemists developing new active molecules. This product is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl 5-methyl-2,3-dihydro-1H-pyrrole-4-carboxylate

InChI

InChI=1S/C10H17NO2/c1-7-8(5-6-11-7)9(12)13-10(2,3)4/h11H,5-6H2,1-4H3

InChI Key

QZYZAYDMWHLJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Pyrrole Ring Formation Approaches

The synthesis of 4,5-dihydro-1H-pyrrole derivatives typically involves cyclization strategies that build the heterocyclic ring with the desired substitution. Common synthetic routes include:

  • Knorr-type pyrrole synthesis : Condensation of α-amino ketones with α,β-unsaturated carbonyl compounds or equivalents, often leading to substituted pyrroles with ester functionalities.

  • Paul-Knorr synthesis : Condensation of amines with 1,4-dicarbonyl compounds, adapted for 3-hydroxypyrroles and related systems.

  • Cyclization of aminoesters : Using aminoesters and suitable electrophiles to form the pyrrole ring with ester substitution.

These methods allow the introduction of various substituents, including methyl groups at the 2-position and ester groups at the 3-position, which are key for the target compound.

Specific Preparation Methods of tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Esterification and Cyclization

One effective approach involves the preparation of 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives followed by esterification with tert-butanol to form the tert-butyl ester. This can be achieved through:

Use of Protecting Groups and Substituent Introduction

  • The nitrogen atom in the pyrrole ring is often protected or substituted to facilitate selective reactions. For example, N-alkylation or protection with Boc (tert-butoxycarbonyl) groups can be used to improve yields and selectivity.

  • The methyl group at the 2-position is introduced either through the use of methyl-substituted starting materials or by alkylation reactions post ring formation.

Reaction Conditions and Solvent Selection

  • Reactions are typically carried out under mild to moderate temperatures (20–80 °C) to optimize yield and purity.

  • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are commonly used due to their ability to dissolve both organic and inorganic reagents effectively.

  • Acid binders or bases such as potassium tert-butoxide or amines (e.g., tributylamine, pyridines) are employed to facilitate cyclization and esterification steps.

Reaction Scheme and Data Table

Representative Synthetic Route

Step Reactants / Reagents Conditions Product Yield (%) Notes
1 Aminoester + aldehyde/ketone Acid/base catalysis, 50–80 °C 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate (ethyl/methyl ester) 60–75 Cyclization via Knorr-type synthesis
2 Hydrolysis of ester Aqueous base (KOH), reflux 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid 85–90 Preparation of free acid intermediate
3 Acid + tert-butanol + acid catalyst (e.g., H2SO4) Room temperature to reflux This compound 70–85 Esterification to tert-butyl ester

Notes on Yields and Purity

  • Yields vary depending on the purity of starting materials and reaction optimization.

  • Purification typically involves column chromatography or recrystallization.

  • Spectroscopic data (NMR, IR, MS) confirm the structure and substitution pattern.

Research Discoveries and Improvements

Use of Metal Cyanates and Imidazole Catalysts

Recent patents describe improved methods for preparing substituted pyrrole carboxylates using metal cyanates (e.g., potassium cyanate) in the presence of imidazole derivatives as catalysts to enhance yield and purity. These methods allow milder reaction conditions and better selectivity.

Alternative Solvent Systems

Mixtures of polar and non-polar solvents, such as toluene with acetonitrile or tetrahydrofuran, have been shown to improve solubility of intermediates and reaction rates, leading to higher yields and cleaner products.

Hydrolysis and Esterification Optimization

The choice of base and acid catalysts in hydrolysis and esterification steps has been refined to minimize side reactions and decomposition of sensitive pyrrole rings.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of the tert-butyl ester group (characteristic singlet near 1.4 ppm for tert-butyl protons) and the methyl group at the 2-position.

  • Infrared Spectroscopy (IR) : Ester carbonyl stretching bands around 1700 cm^-1 and characteristic NH or C=N stretches confirm ring structure.

  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of this compound confirm molecular integrity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine:

    Drug Development: Investigated for potential use in pharmaceuticals due to its unique structure.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between tert-butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate and related compounds from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Key Data Applications/Synthesis
This compound (Target Compound) Methyl (C2), tert-butyl ester (C3) ~195.26* Inferred NMR: δ ~1.4 (tert-butyl), δ ~2.1 (methyl), δ ~3.5–4.5 (dihydro ring protons) Intermediate in organic synthesis; potential precursor for bioactive molecules
Ethyl 5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrrole-3-carboxylate Tosyl (N1), ethyl ester (C3), tert-butyl (C5) 374.14 (as sodium adduct) IR: 1707 cm⁻¹ (C=O), 1165 cm⁻¹ (S=O); HRMS: m/z 374.1403 [M+Na]+ Synthesized via transition metal-catalyzed oxidative dehydrogenation; sulfonamide reactivity
Tert-butyl (4R,5R)-5-(1H-indol-3-yl)-1-(methoxycarbonylamino)-4-phenyl derivative Indol-3-yl (C5), methoxycarbonylamino (N1), phenyl (C4) Not reported 1H NMR (CDCl₃): δ 7.1–7.4 (aromatic), δ 5.2 (NH); 92% enantiomeric purity Asymmetric [3+2] cycloaddition product; chiral building block for pharmaceuticals
tert-Butyl 3-(dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (C3) 295.18 Storage: -20°C (inert atm); Hazard: H315/H319/H335 (irritant) Suzuki-Miyaura cross-coupling precursor; boron-mediated functionalization

*Estimated based on molecular formula C₁₁H₁₉NO₂.

Detailed Research Findings

Structural and Electronic Effects

  • In contrast, the ethyl ester in offers reduced steric hindrance, possibly increasing reactivity toward nucleophiles. Electron-withdrawing groups (e.g., tosyl in ) lower electron density on the pyrrole ring, favoring electrophilic substitution at specific positions. The methyl group in the target compound may slightly donate electrons, altering regioselectivity in reactions .

Spectroscopic Signatures

  • NMR Trends :
    • The tert-butyl group typically resonates at δ ~1.4 (¹H) and δ ~28–30 (¹³C) in analogous compounds .
    • Dihydro-pyrrole ring protons (CH₂) appear between δ 3.5–4.5, as seen in , while aromatic substituents (e.g., indole in ) show δ 7.1–7.4 .

Biological Activity

tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 2091269-82-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, and summarizes relevant research findings and case studies.

  • Molecular Formula : C₉H₁₃N₁O₂
  • Molecular Weight : 183.25 g/mol
  • Density : Not available
  • Boiling Point : Not available

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural characteristics, which allow it to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus.

Case Study Findings :

  • A study evaluating the efficacy of various pyrrole derivatives found that certain modifications significantly enhanced antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .
  • The compound's ability to inhibit bacterial growth was compared to established antibiotics, indicating a potential role in developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, pyrrole derivatives have also been assessed for antifungal activity. One study demonstrated that certain derivatives exhibited promising antifungal effects against common pathogens like Candida albicans.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of the pyrrole ring enhances interaction with biological macromolecules.
  • Substituents on the pyrrole ring can modulate activity and selectivity against different pathogens.

Research Findings Summary

StudyCompound TestedActivityMIC (µg/mL)Pathogen
Pyrrole DerivativesAntibacterial3.12 - 12.5Staphylococcus aureus
Pyrrole DerivativesAntifungalNot specifiedCandida albicans

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